![molecular formula C18H17Cl2NO5 B4301256 3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4301256.png)
3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid
Overview
Description
3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as diclofenac, and it is widely used in the treatment of pain, inflammation, and fever. Diclofenac is synthesized through a complex chemical process, and its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Mechanism of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of pain, inflammation, and fever. By inhibiting cyclooxygenase enzymes, diclofenac reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a range of biochemical and physiological effects, including the inhibition of platelet aggregation, the modulation of cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in various conditions.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in laboratory experiments, including its well-established mechanism of action and pharmacological effects, as well as its availability and relatively low cost. However, it also has several limitations, including its potential for toxicity and side effects, which may affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on diclofenac, including the development of new formulations with improved efficacy and safety profiles, the investigation of its potential use in the treatment of cancer and other neurological disorders, and the identification of new targets for its pharmacological effects. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects, and to better understand its potential for toxicity and side effects.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic effects in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual pain. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, diclofenac has been used as a model compound for the development of new 3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid with improved efficacy and safety profiles.
properties
IUPAC Name |
3-[(3,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-25-15-6-4-10(8-16(15)26-2)14(9-17(22)23)21-18(24)11-3-5-12(19)13(20)7-11/h3-8,14H,9H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSFVVOQEBPUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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